LY 215840
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY215840 is an ergoline derivative drug developed by Eli Lilly. It acts as a potent and selective antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. This compound has shown anti-hypertensive and muscle relaxant effects in animal studies .
Preparation Methods
The synthesis of LY215840 involves several steps, starting with the preparation of the ergoline core structure. The synthetic route typically includes:
Cyclization: Formation of the ergoline ring system.
Functionalization: Introduction of functional groups such as the isopropyl and methyl groups.
Amide Formation: Coupling of the ergoline derivative with a cyclopentylamine derivative to form the final compound.
Industrial production methods for LY215840 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
LY215840 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ergoline core or the functional groups attached to it.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY215840 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of ergoline derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential therapeutic effects in conditions related to hypertension and muscle relaxation.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
LY215840 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. By blocking these receptors, LY215840 inhibits the action of serotonin, leading to reduced vascular and platelet responses. This mechanism is associated with its anti-hypertensive and muscle relaxant effects .
Comparison with Similar Compounds
LY215840 is compared with other ergoline derivatives such as LY53857, sergolexole, and amersergide. These compounds also possess affinity for serotonin receptors but differ in their selectivity and potency. LY215840 has the highest affinity for the serotonin 5-hydroxytryptamine 7 receptor, making it unique among its peers .
Similar Compounds
- LY53857
- Sergolexole
- Amersergide
Properties
CAS No. |
137328-52-0 |
---|---|
Molecular Formula |
C24H33N3O2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1 |
InChI Key |
IMSDOBUYDTVEHN-ILMFXRJHSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))- LY 215840 LY-215840 LY215840 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.